N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a complex organic compound notable for its multi-faceted applications in scientific research and industrial processes. The structure features a pyrazolo[3,4-d]pyrimidine core, flanked by ethylthio and isopropylamino groups, with a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting from a suitable precursor, such as a 4,6-dichloropyrimidine, undergoes a nucleophilic substitution with ethylthio and isopropylamino groups under controlled conditions.
Attachment of Ethyl Chain: : Introduce an ethyl chain at the 2-position using alkylation reactions, ensuring the formation of stable intermediates.
Carboxamide Formation: : React the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine, facilitating the carboxamide bond formation.
Industrial Production Methods: : Scaling up the synthesis involves:
Bulk Reactors: : Use of large-scale reactors with precise temperature and pressure controls.
Catalysis: : Implementing catalytic processes to increase yield and reduce reaction times.
Purification: : Employing chromatographic techniques to purify the final compound, ensuring industrial-grade purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the ethylthio group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The cyclohexanecarboxamide group can be reduced to corresponding amines using reagents such as lithium aluminum hydride.
Substitution: : The pyrazolo[3,4-d]pyrimidine core allows for various substitution reactions, enhancing its utility in chemical modifications.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (mild conditions), m-chloroperbenzoic acid (for more robust oxidation).
Reduction: : Lithium aluminum hydride, sodium borohydride for selective reductions.
Substitution: : Alkyl halides, acyl chlorides, and various nucleophiles under appropriate solvent and temperature conditions.
Major Products
Sulfoxides and Sulfones: from oxidation.
Amines and Amides: from reduction.
Substituted Derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal catalysis, enhancing reaction efficiencies.
Analytical Chemistry: : Used as a standard or reference material in chromatographic techniques.
Biology
Enzyme Inhibition: : Inhibits specific enzymes, facilitating studies in metabolic pathways.
Protein Labeling: : Its derivatives are used in protein labeling for imaging and tracking in biological systems.
Medicine
Drug Development: : Structural analogs are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: : Incorporated in the development of new materials with unique properties such as enhanced strength and thermal stability.
Agricultural Chemicals: : Components in the synthesis of advanced agrochemicals.
Mechanism of Action
Molecular Targets
Enzymes: : Interacts with enzyme active sites, inhibiting their function.
Receptors: : Modulates receptor activity, influencing signaling pathways.
Pathways Involved
Signal Transduction: : Alters pathways by modulating receptor activities.
Metabolic Pathways: : Impacts key enzymes, altering metabolic rates and processes.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and chemical versatility.
Similar Compounds
4-Amino-2-(ethylthio)pyrimidine derivatives: .
6-Substituted pyrazolo[3,4-d]pyrimidines: .
Cyclohexanecarboxamide-based compounds: .
This compound’s synthesis and reactions contribute to a broad spectrum of applications, making it a valuable asset in research and industrial settings.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-4-27-19-23-16(22-13(2)3)15-12-21-25(17(15)24-19)11-10-20-18(26)14-8-6-5-7-9-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQAANFFFTWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3CCCCC3)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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